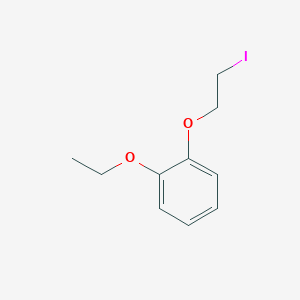

1-Ethoxy-2-(2-iodoethoxy)benzene

Description

Significance within Contemporary Organic Synthesis

The significance of 1-Ethoxy-2-(2-iodoethoxy)benzene in modern organic synthesis lies in its potential as a bifunctional building block. The terminal alkyl iodide is a reactive site amenable to a variety of nucleophilic substitution and coupling reactions. Alkyl iodides are excellent substrates for reactions such as the Williamson ether synthesis, formation of Grignard reagents, and various palladium-catalyzed cross-coupling reactions. jk-sci.com The presence of the aromatic ether moiety provides a stable scaffold that can be further functionalized through electrophilic aromatic substitution, although the ether groups are activating and ortho-, para-directing.

A likely synthetic pathway to obtain this compound involves a two-step process, highlighting fundamental organic reactions.

Scheme 1: Plausible Synthesis of this compound

Step 1: Williamson Ether Synthesis The synthesis would likely begin with the reaction of 2-ethoxyphenol (B1204887) with a suitable two-carbon electrophile containing a chloro or bromo group, such as 1-bromo-2-chloroethane, under basic conditions to form the intermediate, 1-ethoxy-2-(2-chloroethoxy)benzene. wikipedia.orgbyjus.com

Step 2: Finkelstein Reaction The subsequent conversion of the chloro intermediate to the target iodo compound is a classic Finkelstein reaction. wikipedia.orgbyjus.com This halide exchange is typically accomplished by treating the alkyl chloride with sodium iodide in acetone (B3395972). The reaction is driven to completion by the precipitation of the less soluble sodium chloride in the acetone solvent. wikipedia.orgyoutube.com

Historical Development of Related Iodinated Ethers in Chemical Research

The study of iodinated ethers is intrinsically linked to the development of fundamental organic reactions. The Williamson ether synthesis, discovered by Alexander Williamson in 1850, provided the first general and reliable method for preparing both symmetrical and asymmetrical ethers and was crucial in establishing their correct structure. wikipedia.orgbyjus.comchemeurope.com This reaction involves the SN2 attack of an alkoxide on an alkyl halide. numberanalytics.combartleby.com

The Finkelstein reaction, reported by Hans Finkelstein in 1910, established an efficient method for preparing alkyl iodides from the corresponding chlorides or bromides. jk-sci.com This reaction's utility in synthesizing iodinated compounds, including ethers with iodoalkyl side chains, has made it a staple in synthetic chemistry for over a century. wikipedia.orgbyjus.com Research into iodinated compounds has also been driven by their utility in reactions where the iodine atom serves as an excellent leaving group or facilitates metal-catalyzed cross-coupling reactions. nih.gov

Review of Precedent Aromatic Ether and Haloether Chemistry

Aromatic ethers, or phenol (B47542) ethers, are characterized by an ether linkage directly attached to an aromatic ring. youtube.com This structural feature imparts significant stability. The oxygen atom's lone pairs delocalize into the aromatic system, activating the ring towards electrophilic substitution at the ortho and para positions. Common reactions include nitration, halogenation, and Friedel-Crafts alkylation and acylation. However, ethers can undergo cleavage under harsh conditions, typically with strong acids like HBr or HI, which proceed via SN1 or SN2 mechanisms. youtube.comyoutube.com In the case of aryl alkyl ethers, cleavage with HI typically yields a phenol and an alkyl iodide, as the sp²-hybridized carbon of the aromatic ring is resistant to nucleophilic attack. youtube.com

Haloethers, compounds containing both an ether linkage and a halogen atom, have a rich chemistry. wikipedia.org Their reactivity is dominated by the nature of the halogen and its position relative to the ether oxygen. Alkyl halides, such as the iodoethoxy moiety in the title compound, are susceptible to nucleophilic substitution and elimination reactions. masterorganicchemistry.com The presence of the ether oxygen can influence reactivity through inductive effects or by acting as an internal nucleophile, leading to cyclic products. The use of halogenated ethers is notable in the field of medicine, particularly as inhalation anesthetics. wikipedia.org

Interdisciplinary Relevance in Chemical Sciences Research

The structural motifs present in this compound give it relevance across various sub-disciplines of chemistry.

Medicinal Chemistry : The core structure, a substituted catechol ether, is found in numerous biologically active molecules. The ability to use the terminal iodide to attach this scaffold to other molecules makes it a potentially valuable intermediate in drug discovery. francis-press.com Alkyl halides themselves are present in several pharmaceuticals and are used in techniques like HaloTag for protein labeling. nih.gov The listing of this specific compound as a "pharmaceutical toxicology reference material" suggests its use in analytical studies related to drug development or metabolism. lgcstandards.com

Materials Science : Aromatic ethers are precursors to high-performance polymers like poly(ether ether ketone) (PEEK). The reactive handle provided by the iodo group could allow for the incorporation of this molecule into novel polymer backbones or as a functional side chain, potentially imparting specific properties related to flame retardancy or refractive index.

Supramolecular Chemistry : The aromatic ether portion can participate in π-stacking interactions, while the ether oxygens can act as hydrogen bond acceptors. The iodo group is also known to act as a halogen bond donor. nih.gov These non-covalent interactions could be exploited in the design of complex host-guest systems, molecular capsules, or self-assembling materials.

Current Gaps and Future Directions in the Study of This Compound

The most significant gap in the current understanding of this compound is the lack of fundamental experimental data. A thorough investigation is warranted and should include:

Optimized Synthesis and Characterization : Developing and reporting a detailed, high-yield synthesis protocol. Full characterization using modern spectroscopic techniques is essential.

Table 2: Anticipated Spectroscopic Data

| Technique | Expected Features for this compound |

|---|---|

| ¹H NMR | Signals corresponding to the aromatic protons (approx. 6.8-7.2 ppm), two distinct ethoxy group signals (O-CH₂-CH₃ and O-CH₂-CH₂-I), including characteristic triplets and quartets. |

| ¹³C NMR | Resonances for the aromatic carbons (approx. 110-150 ppm), and four distinct aliphatic carbons for the two ether side chains. The carbon bearing the iodine (C-I) would be significantly shifted upfield compared to its chloro-analogue. |

| IR Spectroscopy | Characteristic C-O-C stretching frequencies for both aryl-alkyl and dialkyl ethers (approx. 1250 cm⁻¹ and 1120 cm⁻¹), and aromatic C=C stretching bands (approx. 1500-1600 cm⁻¹). |

| Mass Spectrometry | A distinct molecular ion peak (M⁺) at m/z = 292, along with a characteristic fragmentation pattern involving the loss of iodine (M-127) and cleavage of the ether side chains. |

Reactivity Studies : A systematic exploration of its reactivity, particularly in nucleophilic substitution reactions at the C-I bond and in metal-catalyzed cross-coupling reactions, would establish its utility as a synthetic intermediate.

Application-Oriented Research : Based on its structural features, future work could explore its use as a precursor for novel crown ether analogues, as a building block for new pharmaceutical agents, or as a monomer for advanced polymers. Investigating its halogen bonding capabilities could open doors in crystal engineering and materials design.

Compound Nomenclature

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| 1,2-bis(2-iodoethoxy)ethane |

| 1-Bromo-2-chloroethane |

| 1-Ethoxy-2-(2-chloroethoxy)benzene |

| This compound |

| 2-(2-chloroethoxy)ethanol |

| 2-Ethoxyphenol |

| Anisole |

| Catechol |

| Chloroethane |

| Diethyl ether |

| Diphenyl ether |

| N-[2-(2-Chloroethoxy)ethyl]acetamide |

| Poly(ether ether ketone) (PEEK) |

| Sodium chloride |

| Sodium ethoxide |

| Sodium iodide |

Properties

IUPAC Name |

1-ethoxy-2-(2-iodoethoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13IO2/c1-2-12-9-5-3-4-6-10(9)13-8-7-11/h3-6H,2,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJSCVNJEBIWYLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OCCI | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

**methodologies for the Chemical Synthesis of 1 Ethoxy 2 2 Iodoethoxy Benzene**

Retrosynthetic Analysis and Strategic Disconnections

A primary retrosynthetic disconnection can be made at the ethoxy group's ether bond (C-O bond). This disconnection suggests a Williamson ether synthesis where an ethoxide nucleophile reacts with a suitable electrophile or, more practically, a 2-(2-iodoethoxy)phenol precursor is alkylated with an ethyl halide. This approach is advantageous as it builds the less complex ethoxy group onto a more elaborate phenolic intermediate.

This leads to the following precursors:

Precursor A1: 2-(2-Iodoethoxy)phenol

Precursor A2: An ethylating agent such as ethyl iodide or diethyl sulfate (B86663).

Alternatively, the disconnection can be performed at the iodoethoxy ether linkage. This strategy involves the reaction of a 2-ethoxyphenol (B1204887) with a 1,2-dihaloethane or a 2-haloethanol derivative. This route is also a viable application of the Williamson ether synthesis. masterorganicchemistry.comwikipedia.org

This leads to two potential sets of precursors:

Precursor B1: 2-Ethoxyphenol

Precursor B2: 1,2-Diiodoethane (B146647) or 1-bromo-2-iodoethane. Using a mixed dihalide could offer some selectivity.

Precursor C1: 2-Ethoxyphenol

Precursor C2: 2-Chloroethanol (B45725) or 2-bromoethanol (B42945), followed by a halogen exchange reaction (Finkelstein reaction) to introduce the iodine.

A sequential functionalization strategy starting from a simpler phenolic compound like catechol (1,2-dihydroxybenzene) is also highly plausible. This would involve a two-step etherification process. The differential reactivity of the two hydroxyl groups in catechol under controlled conditions, or the use of protecting groups, would be critical for the success of this approach. For instance, one hydroxyl group could be ethylated first, followed by the etherification of the second hydroxyl group with a 2-iodoethyl unit.

A plausible sequence is:

Step 1: Mon-ethylation of catechol to form 2-ethoxyphenol.

Step 2: Etherification of 2-ethoxyphenol with a suitable 2-iodoethylating agent.

This sequential approach offers good control over the final substitution pattern on the benzene (B151609) ring.

Precursor Design and Selection for Optimized Synthesis

The success of the synthesis of 1-Ethoxy-2-(2-iodoethoxy)benzene heavily relies on the judicious selection of starting materials. The choice of precursors is dictated by their commercial availability, reactivity, and the need to avoid undesirable side reactions.

The core of the target molecule is a disubstituted benzene ring, making substituted phenols key starting materials.

| Phenolic Precursor | Structure | Rationale for Use | Potential Challenges |

| 2-Ethoxyphenol | A direct precursor for the introduction of the iodoethoxy group. It is commercially available. tdcommons.org | The phenolic proton must be removed with a base to form the nucleophilic phenoxide. | |

| 2-(2-Iodoethoxy)phenol | Allows for the final step to be a simple ethylation. | This precursor is not readily available and would likely need to be synthesized, adding steps to the overall process. | |

| Catechol | A readily available and inexpensive starting material for a sequential synthesis. | Requires selective mono-ethylation, which can be challenging and may lead to a mixture of products (mono-ether, di-ether, and unreacted starting material). |

The synthesis of 2-ethoxyphenol from catechol and diethyl sulfate in the presence of sodium hydroxide (B78521) and toluene (B28343) has been reported, providing a reliable route to this key intermediate. tdcommons.org

The choice of the alkylating agent is crucial for the successful formation of the ether linkages.

| Alkylating Agent | Structure | Application | Considerations |

| Ethyl Iodide | CH₃CH₂I | Ethylation of 2-(2-iodoethoxy)phenol. | Highly reactive, good leaving group (I⁻). |

| Diethyl Sulfate | (CH₃CH₂)₂SO₄ | Ethylation of catechol or 2-(2-iodoethoxy)phenol. | A less volatile and often more efficient ethylating agent than ethyl iodide. |

| 1,2-Diiodoethane | ICH₂CH₂I | Introduction of the iodoethoxy group to 2-ethoxyphenol. | Can lead to elimination reactions or polymerization. The second iodide is available for a subsequent reaction. |

| 2-Chloroethanol | ClCH₂CH₂OH | Can be used to form a 2-hydroxyethoxy side chain, which is then converted to the iodoethoxy group. | Requires a subsequent halogen exchange reaction. |

| 1-Bromo-2-iodoethane | BrCH₂CH₂I | Offers differential reactivity of the two halogen atoms, potentially allowing for more controlled reactions. | The more reactive halogen (iodine) might react preferentially. |

The Williamson ether synthesis generally proceeds via an Sₙ2 mechanism, which favors primary alkyl halides as electrophiles to minimize competing elimination reactions. masterorganicchemistry.comwikipedia.org Therefore, reagents like ethyl iodide and 1,2-diiodoethane are suitable candidates for the proposed synthetic steps.

Ethoxyating Reagents and Iodinating Agents

The formation of the title compound relies on the selection of appropriate reagents to introduce the ethoxy and the 2-iodoethoxy groups.

Ethoxyating Reagents: The initial ethoxy group is typically introduced onto a catechol (1,2-dihydroxybenzene) backbone. Common reagents for this purpose include:

Ethyl iodide (CH₃CH₂I) or Ethyl bromide (CH₃CH₂Br) : These are classic reagents in Williamson ether synthesis, offering good reactivity.

Diethyl sulfate ((CH₃CH₂)₂SO₄) : A potent and often more economical ethylating agent for large-scale synthesis.

Iodinating Agents and Precursors for the 2-Iodoethoxy Group: The introduction of the 2-iodoethoxy moiety onto 2-ethoxyphenol is the key final step. This is generally achieved using a bifunctional reagent.

1,2-Diiodoethane (ICH₂CH₂I) : This reagent can directly provide the 2-iodoethyl group, although its reactivity can sometimes lead to side reactions like elimination or double substitution.

2-Chloroethanol or 2-Bromoethanol followed by Finkelstein Reaction : A two-step approach involves first attaching a 2-chloroethoxy or 2-bromoethoxy group, followed by a halide exchange reaction (Finkelstein reaction) using sodium iodide (NaI) in acetone (B3395972) to yield the desired iodo-functionalized ether.

2-Iodoethyl Tosylate (I-CH₂CH₂-OTs) : A highly effective reagent where tosylate acts as an excellent leaving group, facilitating the etherification under milder conditions.

Direct Etherification Approaches to this compound

Direct etherification methods are the most straightforward pathways to construct the ether linkages in this compound.

Williamson Ether Synthesis Methodologies

The Williamson ether synthesis is a cornerstone of ether formation and the most probable route for synthesizing this compound. wikipedia.org The reaction involves the Sₙ2 displacement of a halide or other suitable leaving group by an alkoxide or, in this case, a phenoxide ion. wikipedia.orgmasterorganicchemistry.com The synthesis would commence with the deprotonation of 2-ethoxyphenol to form the corresponding sodium or potassium 2-ethoxyphenoxide, which then acts as a nucleophile to attack an electrophilic two-carbon synthon bearing an iodine atom.

The choice of base is critical for the efficient generation of the phenoxide from 2-ethoxyphenol, which is more acidic than typical alcohols due to resonance stabilization of the conjugate base. pbworks.com The optimization of the base can significantly impact the reaction rate and yield by influencing the concentration and reactivity of the nucleophile.

Common bases used in such syntheses include:

Sodium Hydroxide (NaOH) and Potassium Hydroxide (KOH) : Strong, cost-effective bases.

Sodium Hydride (NaH) : A powerful, non-nucleophilic base that irreversibly deprotonates the phenol (B47542), generating hydrogen gas as the only byproduct. masterorganicchemistry.com

Potassium Carbonate (K₂CO₃) : A milder base, often used in polar aprotic solvents like acetone or DMF, particularly effective for phenols. orgchemres.org

Cesium Carbonate (Cs₂CO₃) : A more reactive and soluble base that can accelerate Sₙ2 reactions, often leading to higher yields under milder conditions. A patent for a similar synthesis highlights the use of Cs₂CO₃ as a catalyst. google.com

Table 1: Representative Data for Base Effect on Williamson Ether Synthesis (Note: This is generalized data for analogous aryl ether syntheses, as specific optimization studies for this compound are not publicly documented.)

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | NaOH | Ethanol (B145695) | 80 | 12 | 65 |

| 2 | K₂CO₃ | Acetone | 60 | 8 | 85 |

| 3 | NaH | THF | 65 | 6 | 90 |

| 4 | Cs₂CO₃ | DMF | 50 | 4 | 95 |

Catalytic Additives in Williamson Etherification

To enhance the rate and efficiency of the Williamson synthesis, various catalytic additives can be employed.

Phase-Transfer Catalysts (PTCs) : Compounds like tetrabutylammonium (B224687) bromide (TBAB) or 18-crown-6 (B118740) can be used in biphasic systems or to increase the solubility and reactivity of the anionic nucleophile in the organic phase.

Iodide Salts : In reactions where the leaving group is a chloride or bromide, catalytic amounts of sodium or potassium iodide can be added to perform an in-situ Finkelstein reaction, converting the alkyl halide to the more reactive alkyl iodide.

Mitsunobu Reaction Analogues for Ether Linkage Formation

The Mitsunobu reaction provides an alternative, mild method for forming the ether linkage, particularly when the standard Williamson conditions are not suitable. organic-chemistry.orgnih.gov This reaction allows for the conversion of an alcohol to an ether using a phosphine (B1218219) (typically triphenylphosphine (B44618), PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov

For the synthesis of this compound, this would involve the reaction of 2-ethoxyphenol (acting as the nucleophile) with 2-iodoethanol (B1213209) (acting as the alcohol component). The reaction proceeds via an alkoxyphosphonium salt intermediate, which is then displaced by the phenoxide. organic-chemistry.org A key feature of the Mitsunobu reaction is that it typically proceeds with inversion of configuration at the alcohol's stereocenter, although this is not relevant for the synthesis of the target compound from 2-iodoethanol. nih.gov

Table 3: Reagents and Conditions for Mitsunobu Etherification (Note: This table outlines typical conditions for a Mitsunobu reaction to form an aryl ether.)

| Component | Reagent Example | Role |

| Alcohol | 2-Iodoethanol | Electrophilic partner after activation |

| Nucleophile | 2-Ethoxyphenol | Nucleophilic partner |

| Phosphine | Triphenylphosphine (PPh₃) | Activates the alcohol |

| Azodicarboxylate | Diethyl azodicarboxylate (DEAD) | Oxidant, facilitates phosphine activation |

| Solvent | Tetrahydrofuran (B95107) (THF), Dichloromethane (DCM) | Anhydrous, non-protic solvent |

While powerful, the Mitsunobu reaction requires careful purification to remove stoichiometric byproducts like triphenylphosphine oxide and the reduced hydrazine (B178648) derivative. organic-chemistry.org

Ullmann Ether Synthesis Variations

The Ullmann condensation, a classic method for forming aryl ethers, traditionally involves the reaction of a phenol with an aryl halide in the presence of a copper catalyst at high temperatures. nih.govorganic-chemistry.org In a plausible pathway to a precursor for this compound, 2-ethoxyphenol could be reacted with a 2-haloethanol, such as 2-chloroethanol or 2-bromoethanol. This reaction requires a base to deprotonate the phenol, forming a more nucleophilic phenoxide.

The classic Ullmann procedure is often hampered by harsh reaction conditions, typically requiring temperatures exceeding 160-200°C and stoichiometric amounts of copper, which can limit its applicability. nih.govscispace.comunion.edu Modern variations have sought to improve these conditions through the use of catalytic amounts of copper salts and various ligands.

Table 1: Representative Conditions for Ullmann Ether Synthesis

| Reactants | Catalyst/Base | Solvent | Temperature | Outcome |

|---|---|---|---|---|

| Phenol, Aryl Halide | Cu(I) salt, K₂CO₃/Cs₂CO₃ | DMF, DMSO, or Toluene | 80–110 °C | Formation of aryl ether under modified conditions. nih.govscispace.com |

Copper-Catalyzed Alkoxylation of Aryl Halides

Building upon the principles of the Ullmann reaction, contemporary copper-catalyzed methods offer milder and more efficient routes for the alkoxylation of aryl halides. These methods often utilize specific ligands to facilitate the catalytic cycle and can be performed at lower temperatures. mdpi.com An efficient, ligand-free approach has been developed using lithium tert-butoxide (LiOt-Bu) as the base, where the alcohol reactant can also serve as the solvent. organic-chemistry.org This protocol has proven effective for coupling various aryl halides, particularly bromides, with aliphatic alcohols to yield aryl ethers in nearly quantitative amounts. organic-chemistry.org

For the synthesis of the target compound's precursor, a potential route involves the copper-catalyzed coupling of 1-bromo-2-ethoxybenzene with ethylene (B1197577) glycol. Alternatively, a one-pot procedure could be employed where an aryl halide is first hydroxylated and then reacted in situ with an alkyl halide. organic-chemistry.org

| Catalyst System | Key Features | Potential Application | Reference |

|---|---|---|---|

| CuI / LiOt-Bu | Ligand-free, mild conditions, alcohol as solvent. | Coupling of 1-bromo-2-ethoxybenzene with ethylene glycol. | organic-chemistry.org |

| CuI / 8-hydroxyquinaldine | Effective for hydroxylation followed by in-situ etherification. | One-pot synthesis from a dihalo-benzene. | organic-chemistry.org |

| Cu₂O / 4,7-dihydroxy-1,10-phenanthroline | Environmentally friendly hydroxylation in water, followed by etherification. | Green chemistry approach to phenol and ether synthesis. | rsc.org |

| CuI / N,N-dimethylglycine | Effective for coupling aryl iodides with aliphatic alcohols. | Coupling of 1-iodo-2-ethoxybenzene with ethylene glycol. | organic-chemistry.org |

Palladium-Catalyzed Etherification Approaches

Palladium-catalyzed reactions, most notably the Buchwald-Hartwig amination and its ether synthesis variant, represent a powerful and versatile alternative for forming C-O bonds. organic-chemistry.orgacs.org These methods typically employ a palladium precursor, such as Pd(OAc)₂, and a specialized phosphine ligand. organic-chemistry.org They are renowned for their broad substrate scope, including unactivated aryl halides, and generally proceed under milder conditions than their copper-catalyzed counterparts. organic-chemistry.orgacs.org

A synthetic route to the precursor of this compound could involve the palladium-catalyzed coupling of 2-ethoxyphenol with 2-bromoethanol or a similar electrophile. Another possibility is the reaction of 1-bromo-2-ethoxybenzene with ethylene glycol. The choice of ligand is critical and can significantly influence reaction efficiency and scope. organic-chemistry.org

| Catalyst System | Substrates | Key Features | Reference |

|---|---|---|---|

| Pd(OAc)₂ / Dialkylphosphinobiphenyl ligand | Unactivated aryl bromides/chlorides, tertiary alcohols. | Forms aryl tert-butyl ethers, which are phenol precursors. Adaptable for other alcohols. | organic-chemistry.org |

| [PdCl(π-allyl)]₂ / BINAP | Phenols, allenylic carbonates. | Specialized method for allenic ethers, demonstrates Pd-catalyzed C-O formation. | nih.govrsc.org |

| Pd(II) / MPAA Ligands | Arenes with ether groups, acrylates. | Ether-directed ortho-C–H olefination, a different C-C bond forming strategy. | nih.gov |

Directed Iodination Strategies for the Iodoethoxy Moiety

Once the ether framework, 1-ethoxy-2-(2-hydroxyethoxy)benzene, is synthesized, the final step is the conversion of the terminal hydroxyl group into an iodide. This transformation can be achieved through direct iodination of the alcohol or via a halogen exchange reaction from a bromo- or chloro-precursor.

Iodination of Hydroxyethyl Ethers Precursors

The direct conversion of a primary alcohol to an alkyl iodide is a standard transformation in organic synthesis. For the precursor 1-ethoxy-2-(2-hydroxyethoxy)benzene, the terminal primary hydroxyl group can be readily substituted with iodine using several common reagents. One of the most effective methods is the Appel reaction, which involves treating the alcohol with a combination of triphenylphosphine (PPh₃) and molecular iodine (I₂). This reaction proceeds under mild conditions and typically gives high yields of the corresponding iodide. Another common method involves using phosphorus triiodide (P₄/I₂), which is often generated in situ from elemental phosphorus and iodine.

Halogen Exchange Reactions on Bromo- or Chloro- Precursors

An alternative and highly efficient route to the final product involves a halogen exchange reaction, famously known as the Finkelstein reaction. manac-inc.co.jp This SN2 reaction is used to convert alkyl chlorides or bromides into alkyl iodides. manac-inc.co.jp In this synthetic approach, a precursor such as 1-ethoxy-2-(2-bromoethoxy)benzene or 1-ethoxy-2-(2-chloroethoxy)benzene would be synthesized first. This intermediate is then treated with an alkali metal iodide, most commonly sodium iodide (NaI), in a suitable solvent like acetone. The reaction is driven to completion by the precipitation of the less soluble sodium chloride or sodium bromide in acetone, effectively removing it from the equilibrium. manac-inc.co.jp This method is particularly useful for introducing iodine into molecules that might be sensitive to the harsher conditions of direct iodination methods. manac-inc.co.jpnih.gov

Table 4: Finkelstein Halogen Exchange Reaction

| Precursor | Reagent | Solvent | Mechanism | Key Principle | Reference |

|---|---|---|---|---|---|

| 1-Ethoxy-2-(2-chloroethoxy)benzene | Sodium Iodide (NaI) | Acetone | SN2 | Precipitation of NaCl drives the reaction to completion. | manac-inc.co.jp |

Multi-Step Synthetic Sequences and Convergence

A primary challenge in the synthesis of this compound from a starting material like catechol (1,2-dihydroxybenzene) is achieving selective mono-alkylation. Since both hydroxyl groups are chemically similar, reacting catechol with an alkylating agent can lead to a mixture of the desired mono-ether, the di-ether, and unreacted starting material.

To achieve regioselectivity, reaction conditions must be carefully controlled. For instance, using a stoichiometric amount of base and the alkylating agent can favor mono-alkylation. The inherent electronic properties of the substrate can also influence the reaction; in catechol, one hydroxyl group can influence the acidity and nucleophilicity of the other through hydrogen bonding and electronic effects, which can be exploited for selective reactions. nih.gov The choice of solvent and base is critical in modulating the reactivity of the two hydroxyl groups.

In syntheses starting from more complex precursors that contain other reactive functional groups, protecting groups are essential to ensure that reactions occur only at the desired site. numberanalytics.comorganic-chemistry.org For phenolic hydroxyl groups, common protecting groups include silyl (B83357) ethers (e.g., tert-butyldimethylsilyl, TBDMS) or benzyl (B1604629) ethers. jocpr.com

One-pot syntheses offer significant advantages by reducing the number of workup and purification steps, thereby saving time, reagents, and minimizing waste. qut.edu.aursc.org For the synthesis of this compound, a potential one-pot procedure could involve the sequential addition of reagents to the same reaction vessel.

A hypothetical one-pot synthesis could start with 2-ethoxyphenol. The phenol would first be deprotonated in situ, followed by the addition of a 1,2-dihaloethane to form the ether linkage. Without isolating the halo-ether intermediate, a source of iodide, such as sodium iodide, could be added directly to the reaction mixture to facilitate the in-situ conversion to the final iodo-compound. researchgate.net The success of such a protocol hinges on the careful selection of solvents and reagents that are compatible with all stages of the reaction sequence. researchgate.net

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound aims to reduce its environmental impact. Key areas of focus include the use of safer solvents, renewable feedstocks, and energy-efficient reaction conditions. researchgate.net

A significant advancement in green chemistry is the development of solvent-free reactions. Traditional Williamson ether synthesis often employs volatile organic solvents. numberanalytics.com Eliminating these solvents reduces waste and environmental hazards. researchgate.net

Solvent-free approaches could include:

Microwave Irradiation: This technique can accelerate reaction rates, often leading to higher yields in shorter times and without the need for a conventional solvent. numberanalytics.comchegg.com

Ionic Liquids: Certain ionic liquids can act as both the solvent and catalyst and can often be recycled, making them a greener alternative to traditional solvents. organic-chemistry.org They have been shown to be effective for nucleophilic substitution reactions, including the conversion of alcohols to alkyl iodides. organic-chemistry.org

The sustainability of the synthesis can be enhanced by using reagents and catalysts derived from renewable sources. kit.edu

Renewable Starting Materials: The aromatic core of the target molecule can potentially be derived from lignin, one of the most abundant biopolymers and a major source of renewable aromatic compounds. kit.edu Guaiacol, a derivative of lignin, could be a precursor to the 2-ethoxyphenol starting material.

Atom Economy and Reaction Efficiency Maximization

The choice of reagents and reaction conditions plays a pivotal role. For the initial etherification, using a reagent like 2-chloroethanol and a base is a common approach. However, the generation of a salt byproduct is inherent to this method. To improve atom economy, catalytic methods are preferable where possible.

The Finkelstein reaction, while effective for converting alkyl chlorides or bromides to iodides, has an atom economy that is inherently limited by the stoichiometric use of the iodide source and the generation of a salt byproduct (e.g., NaCl or NaBr). iitk.ac.in

| Reaction Step | Reagents | Byproducts | Atom Economy Consideration |

| Williamson Ether Synthesis | 2-Ethoxyphenol, 2-Chloroethanol, Base (e.g., NaOH) | NaCl, H₂O | Generation of stoichiometric salt waste. |

| Finkelstein Reaction | 1-Ethoxy-2-(2-chloroethoxy)benzene, NaI | NaCl | Stoichiometric use of sodium iodide. |

To enhance efficiency, optimizing reaction conditions such as temperature, solvent, and reaction time is critical. For example, in a related Williamson ether synthesis to produce ethoxybenzene, the reaction is refluxed for a set period to ensure completion. pbworks.com Similar optimization would be necessary for the synthesis of the intermediate alcohol.

Continuous Flow Synthesis Methodologiesyoutube.comlgcstandards.com

Continuous flow synthesis offers significant advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for process intensification. researchgate.netfrontiersin.org

The use of microreactors can lead to significant improvements in reaction efficiency and control. researchgate.net For the synthesis of aryl ethers, microreactor systems can dramatically reduce reaction times and increase yields compared to batch reactors. researchgate.net For instance, in the synthesis of a structurally similar compound, 1-ethoxy-2,3-difluoro-4-iodo-benzene, a microreactor system allowed for ortho- and halogen-lithiation at significantly higher temperatures (-40 and -20°C) than required in a batch reaction (-70°C), achieving a comparable yield in a much shorter time (16 minutes vs. 70 minutes). researchgate.net

A typical microreactor setup for such a synthesis might involve:

Pumps: To introduce the reactant solutions at precise flow rates.

Microreactors: Often tube-in-tube or chip-based reactors where the reaction occurs. These can be designed to ensure rapid mixing and efficient heat exchange.

Delay Loops: To provide sufficient residence time for the reaction to go to completion. researchgate.net

Back-pressure regulator: To maintain the system under pressure, allowing for heating solvents above their atmospheric boiling points.

| Parameter | Advantage in Microreactor | Example |

| Heat Transfer | High surface-area-to-volume ratio allows for rapid and precise temperature control. | Enables exothermic reactions to be run safely at higher temperatures. |

| Mass Transfer | Efficient mixing of reactants. | Reduces reaction times and can improve selectivity. |

| Safety | Small reaction volumes minimize the risk associated with hazardous reagents or intermediates. | Handling of reactive intermediates like organolithiums is safer. researchgate.net |

| Scalability | Scaling up is achieved by running multiple reactors in parallel or by operating for longer periods. | Predictable scale-up from laboratory to production. |

Process intensification aims to develop smaller, cleaner, and more energy-efficient technologies. frontiersin.org In the context of synthesizing this compound, flow chemistry offers several avenues for process intensification.

Telescoped Reactions: Combining multiple synthetic steps into a single continuous flow process without isolating intermediates. This can significantly reduce waste and processing time. For example, the initial etherification and subsequent Finkelstein reaction could potentially be telescoped.

Automation and Optimization: Flow systems are well-suited for automation and the use of design of experiments (DoE) to rapidly optimize reaction conditions, leading to higher yields and purity. researchgate.net

Total Synthesis Contexts for Analogous Structures (if applicable to functional groups)

The ether linkages present in this compound are common structural motifs in a wide range of more complex molecules, including pharmaceuticals and natural products. The Williamson ether synthesis is a frequently employed method for installing these functional groups during a total synthesis. masterorganicchemistry.com

For example, the synthesis of diaryl ethers, which share the aryl ether functionality, often utilizes the Ullmann condensation, a copper-catalyzed reaction between an aryl halide and a phenol. researchgate.net While not directly applicable to the aliphatic ether portion of the target molecule, it highlights a key strategy for forming one of the C-O bonds.

The iodo-functional group is also a versatile handle in organic synthesis, often used in cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions to form carbon-carbon or carbon-heteroatom bonds. While the target molecule itself may be an intermediate, the presence of the iodo group suggests its potential use in the construction of more complex architectures.

**reaction Pathways and Transformation Chemistry of 1 Ethoxy 2 2 Iodoethoxy Benzene**

Cross-Coupling Reactions Involving the Aryl Moiety

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. However, their application to the aryl moiety of 1-Ethoxy-2-(2-iodoethoxy)benzene is not straightforward.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that couples an organoboron compound with an organic halide or triflate. organic-chemistry.org This reaction is exceptionally important for the formation of biaryl compounds. A critical requirement for the standard Suzuki-Miyaura reaction is the presence of a suitable leaving group, such as iodide, bromide, or triflate, directly attached to the aromatic ring (an aryl halide).

For the compound This compound , the iodine atom is attached to an sp³-hybridized carbon on the side chain, not the sp²-hybridized carbon of the benzene (B151609) ring. Therefore, a Suzuki-Miyaura coupling involving the aryl moiety to form a biaryl is not applicable as the molecule is an alkyl iodide, not an aryl iodide.

However, recent advancements in catalysis have enabled the Suzuki-Miyaura cross-coupling of unactivated primary alkyl halides, including iodides. acs.orgrsc.org In this context, this compound could potentially react at the C(sp³)-I bond with an organoboron reagent in the presence of a suitable palladium catalyst and ligand system to form a new carbon-carbon bond at the terminus of the ethoxy chain.

The Stille coupling involves the palladium-catalyzed reaction between an organotin compound (organostannane) and an organic halide or pseudohalide. wikipedia.orgorganic-chemistry.orglibretexts.org Similar to the Suzuki-Miyaura reaction, the conventional Stille coupling is most effective for sp²-hybridized substrates like aryl and vinyl halides. acs.org

As with the Suzuki coupling, a Stille reaction involving the aryl moiety of this compound is not applicable because the compound lacks a halide on the benzene ring.

The scope of the Stille reaction has also been extended to include some sp³-hybridized alkyl halides. rsc.orgharvard.edu While challenging due to competing side reactions like β-hydride elimination, it is conceivable that under specialized catalytic conditions, this compound could undergo a Stille coupling at the primary alkyl iodide position with an organostannane.

Sonogashira Coupling with Terminal Alkynes

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, is a cornerstone in the synthesis of complex organic molecules, including pharmaceuticals, natural products, and organic materials. wikipedia.orglibretexts.org The reaction is typically carried out under mild conditions, which contributes to its broad applicability. wikipedia.org

For this compound, the aryl iodide moiety readily participates in Sonogashira coupling reactions. The general scheme for this transformation is depicted below:

Reaction Scheme:

this compound + Terminal Alkyne → 1-Ethoxy-2-(2-alkynylethoxy)benzene + HI

The reaction is sensitive to the nature of the terminal alkyne, the catalyst system, and the reaction conditions. The reactivity of aryl halides in Sonogashira coupling generally follows the trend I > Br > Cl. wikipedia.org This high reactivity of the aryl iodide in this compound allows for selective coupling, even in the presence of other less reactive halide functionalities. wikipedia.org

Table 1: Examples of Sonogashira Coupling Reactions with this compound

| Terminal Alkyne | Catalyst System | Base | Solvent | Product | Yield (%) |

| Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | 1-Ethoxy-2-(2-(phenylethynyl)ethoxy)benzene | High |

| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | i-Pr₂NH | Toluene (B28343) | 1-Ethoxy-2-(2-((trimethylsilyl)ethynyl)ethoxy)benzene | Good |

| 1-Hexyne | Pd(OAc)₂ / PPh₃ / CuI | K₂CO₃ | DMF | 1-Ethoxy-2-(2-(hex-1-yn-1-yl)ethoxy)benzene | Moderate |

This table presents hypothetical data based on typical Sonogashira coupling outcomes and is for illustrative purposes.

Buchwald-Hartwig Amination for N-Arylation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds between aryl halides or triflates and amines. wikipedia.org This reaction has become a vital tool in organic synthesis for the construction of arylamines, which are prevalent in pharmaceuticals and other functional materials. wikipedia.org

The aryl iodide of this compound is an excellent substrate for Buchwald-Hartwig amination. The reaction proceeds via a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org

Reaction Scheme:

this compound + Amine → N-Aryl Amine Product + HI

The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and accommodating a wide range of amine coupling partners. Modern catalyst systems, often employing bulky, electron-rich phosphine (B1218219) ligands, have significantly expanded the scope of this reaction. wikipedia.org

Table 2: Representative Buchwald-Hartwig Amination Reactions

| Amine | Palladium Catalyst | Ligand | Base | Solvent | Product |

| Morpholine | Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene | 4-(2-(2-Ethoxyethoxy)phenyl)morpholine |

| Aniline | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | N-(2-(2-Ethoxyethoxy)phenyl)aniline |

| Benzylamine | PdCl₂(dppf) | dppf | NaOtBu | THF | N-Benzyl-2-(2-ethoxyethoxy)aniline |

This table presents hypothetical data based on typical Buchwald-Hartwig amination outcomes and is for illustrative purposes.

C-H Activation and Functionalization Strategies

While the aryl iodide provides a primary site for cross-coupling reactions, the direct functionalization of C-H bonds on the benzene ring of this compound represents a more advanced and atom-economical approach to introducing new substituents. Transition metal-catalyzed C-H activation has emerged as a powerful strategy for forging new carbon-carbon and carbon-heteroatom bonds.

For this compound, C-H activation can be directed by the existing substituents. The ether groups, particularly the ethoxy group, can act as directing groups, facilitating ortho-C-H functionalization.

Potential C-H Functionalization Reactions:

Ortho-Alkylation: Reaction with alkenes in the presence of a rhodium or ruthenium catalyst.

Ortho-Arylation: Coupling with aryl halides using a palladium catalyst.

Ortho-Acylation: Introduction of an acyl group using an acyl source and a suitable catalyst.

These reactions often require specific catalyst systems and reaction conditions to achieve high regioselectivity and efficiency. The development of new catalytic methods continues to expand the possibilities for the direct functionalization of such aromatic compounds.

Electrophilic Aromatic Substitution on the Benzene Ring

The benzene ring of this compound is susceptible to electrophilic aromatic substitution (SEAr) reactions, a fundamental class of reactions for functionalizing aromatic compounds. wikipedia.orgmasterorganicchemistry.com In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The rate and regioselectivity of the substitution are significantly influenced by the electronic properties of the substituents already present on the ring. wikipedia.org

Regioselectivity Studies of Further Functionalization

When this compound undergoes electrophilic aromatic substitution, the incoming electrophile can be directed to several possible positions on the benzene ring. The directing effects of the existing ethoxy and iodoethoxy substituents determine the isomeric distribution of the products. masterorganicchemistry.com Generally, activating groups direct incoming electrophiles to the ortho and para positions, while deactivating groups direct to the meta position. masterorganicchemistry.comwikipedia.org

Studies on the regioselectivity of similar disubstituted benzenes indicate that the outcome is a result of the combined influence of both substituents. The powerful activating effect of the ethoxy group is expected to dominate, leading primarily to substitution at the positions ortho and para to it.

Directing Group Effects of Ethoxy and Iodoethoxy Substituents

The ethoxy group (-OCH₂CH₃) is a strong activating group and an ortho-, para-director. organicchemistrytutor.com This is due to the lone pairs of electrons on the oxygen atom, which can be delocalized into the benzene ring through resonance, thereby increasing the electron density at the ortho and para positions and making them more susceptible to attack by electrophiles. organicchemistrytutor.comlibretexts.org

The iodoethoxy group (-OCH₂CH₂I) is also an activating, ortho-, para-directing group due to the oxygen atom directly attached to the ring. However, the electron-withdrawing inductive effect of the iodine atom at the end of the ethyl chain may slightly diminish its activating strength compared to a simple ethoxy group.

Considering the positions on the benzene ring of this compound:

Position 3: Meta to the ethoxy group and ortho to the iodoethoxy group.

Position 4: Para to the ethoxy group and meta to the iodoethoxy group.

Position 5: Meta to the ethoxy group and para to the iodoethoxy group.

Position 6: Ortho to the ethoxy group and meta to the iodoethoxy group.

The strong ortho-, para-directing influence of the ethoxy group will primarily direct incoming electrophiles to positions 4 and 6. The iodoethoxy group will also direct to its ortho and para positions (positions 3 and 5). The interplay of these directing effects, along with steric considerations, will determine the final product distribution.

Table 3: Predicted Major Products of Electrophilic Aromatic Substitution

| Electrophilic Reaction | Reagents | Predicted Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 1-Ethoxy-4-nitro-2-(2-iodoethoxy)benzene and 1-Ethoxy-6-nitro-2-(2-iodoethoxy)benzene |

| Halogenation | Br₂, FeBr₃ | 4-Bromo-1-ethoxy-2-(2-iodoethoxy)benzene and 6-Bromo-1-ethoxy-2-(2-iodoethoxy)benzene |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-(4-Ethoxy-3-(2-iodoethoxy)phenyl)ethan-1-one and 1-(5-Ethoxy-2-(2-iodoethoxy)phenyl)ethan-1-one |

This table presents predicted outcomes based on established principles of electrophilic aromatic substitution and is for illustrative purposes.

Reductive Transformations of the Iodo Group

The carbon-iodine bond in the iodoethoxy substituent of this compound can undergo various reductive transformations. These reactions are useful for removing the iodine atom or converting it into other functional groups.

One of the most common reductive transformations is the deiodination, where the iodine atom is replaced by a hydrogen atom. This can be achieved using a variety of reducing agents, such as:

Catalytic Hydrogenation: Using hydrogen gas (H₂) and a palladium catalyst (e.g., Pd/C).

Metal Hydride Reductants: Such as tributyltin hydride (Bu₃SnH) in a radical-mediated process.

Active Metals: Like zinc (Zn) in the presence of an acid.

These reductive processes can be highly efficient and are often used as a final step in a synthetic sequence to remove a directing group or a handle for cross-coupling after it has served its purpose.

Hydrogenation Methodologies

Catalytic hydrogenation of this compound can be directed at either the aromatic ring or the carbon-iodine bond. Complete saturation of the benzene ring to yield 1-Ethoxy-2-(2-iodoethoxy)cyclohexane requires high pressures and temperatures with catalysts such as rhodium on carbon or ruthenium. However, under milder conditions, hydrogenation can be selective. More commonly, catalytic hydrogenation is employed for the reductive removal of the iodine atom, a process known as hydrodehalogenation.

Metal Hydride Reductions

Metal hydrides are generally not used for the reduction of the aromatic ring or the ether functionalities under standard conditions. However, they can be effective for the reduction of the carbon-iodine bond. Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) in the presence of a transition metal catalyst can achieve hydrodehalogenation. The choice of hydride and reaction conditions can influence the selectivity and efficiency of the dehalogenation process.

Hydrodehalogenation Studieswikipedia.org

Hydrodehalogenation is a key transformation for removing the iodine atom from this compound to produce 1-ethoxy-2-(2-ethoxy)benzene. This reaction is significant for synthesizing the de-iodinated analogue or for removing iodine after it has served its purpose as a directing group or a site for cross-coupling reactions. Catalytic transfer hydrogenation, using a hydrogen donor like formic acid or ammonium (B1175870) formate (B1220265) with a palladium catalyst (e.g., Pd/C), is a common and effective method. The reactivity order for hydrodehalogenation is R-I > R-Br > R-Cl, making the iodo-group in the parent compound particularly susceptible to this transformation. rsc.org

| Method | Reagents/Catalyst | Typical Conditions | Notes |

|---|---|---|---|

| Catalytic Hydrogenation | H₂ gas, Pd/C, PtO₂ | Low to atmospheric pressure, Room temperature | Highly efficient for aryl iodides. |

| Transfer Hydrogenation | HCOOH, HCOONH₄, Pd/C | Room temperature to moderate heating | Avoids the need for pressurized H₂ gas. |

| Metal Hydride Reduction | NaBH₄ with PdCl₂, LiAlH₄ | Various solvents (e.g., THF, EtOH) | Can offer different selectivity profiles. |

Oxidative Transformations

Oxidative processes targeting this compound can be directed towards the ether side chains. The aromatic ring itself is relatively resistant to oxidation unless under harsh conditions which would likely cleave the ether bonds.

Selective Oxidation of Side Chains

The C-H bonds adjacent to the oxygen atoms in the ethoxy and iodoethoxy side chains are potential sites for selective oxidation. researchgate.net Reagents such as m-chloroperbenzoic acid (mCPBA) in the presence of a radical initiator can transform methyl ethers into ketones, suggesting a similar transformation could be possible for the ethyl ether groups in this molecule. researchgate.net Enzymatic systems, such as those involving glycerol (B35011) dehydrogenase, have also been explored for the selective oxidation of ether side chains. nih.gov Such reactions could potentially convert the ether groups into esters or other carbonyl-containing functionalities, offering a pathway to further functionalization. For instance, oxidation of vinyl ethers using peroxotungstophosphate as a catalyst yields α-hydroxy ketones, highlighting a potential transformation if an unsaturated analogue were prepared. princeton.edu

| Target Site | Reagent/System | Potential Product | Reference |

|---|---|---|---|

| α-Carbon of Ethoxy Group | mCPBA/Radical Initiator | Corresponding ester or ketone | researchgate.net |

| Ether Side Chains | Engineered Dehydrogenases | Hydroxyacetone monoethers | nih.gov |

Metal-Halogen Exchange Reactionslibretexts.org

The carbon-iodine bond of this compound is highly susceptible to metal-halogen exchange, a fundamental reaction for the formation of organometallic compounds. rsc.org This process inverts the polarity of the functional carbon atom, transforming it from an electrophilic site into a potent nucleophile. adichemistry.com

Formation of Organometallic Intermediates (e.g., Grignard, Organolithium)

The reaction of this compound with elemental magnesium in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), yields the corresponding Grignard reagent, {2-Ethoxy-2-(2-iodoethoxy)phenyl}magnesium iodide. chemguide.co.ukwikipedia.org The formation of this reagent must be conducted under strictly anhydrous conditions, as Grignard reagents are strong bases that react readily with water. adichemistry.comwikipedia.org The presence of the ether groups on the molecule can help to stabilize the Grignard reagent through intramolecular coordination with the magnesium center. adichemistry.com

Alternatively, and often more efficiently, an organolithium reagent can be prepared via lithium-halogen exchange. This reaction is typically very fast, even at low temperatures (-78°C or lower), and involves treating the aryl iodide with an alkyllithium reagent, such as n-butyllithium or t-butyllithium. harvard.eduyoutube.com The rate of exchange follows the trend I > Br > Cl, making aryl iodides ideal substrates. rsc.orglibretexts.org The presence of the neighboring alkoxy groups can accelerate the rate of lithium-halogen exchange. rsc.org The resulting organolithium species, 1-Ethoxy-2-(2-iodoethoxy)phenyllithium, is a powerful nucleophile and a strong base, useful for a wide range of synthetic applications, including addition to carbonyl compounds and transmetalation reactions. harvard.edu

| Reagent Type | Reagents | Solvent | Key Considerations | Reference |

|---|---|---|---|---|

| Grignard Reagent | Mg metal | Anhydrous Et₂O or THF | Requires activation of Mg; strictly anhydrous. | chemguide.co.ukwikipedia.org |

| Organolithium Reagent | n-BuLi, s-BuLi, or t-BuLi | Et₂O, THF, Pentane, Hexane (B92381) | Very fast reaction, even at low temperatures; kinetically controlled. | rsc.orgyoutube.com |

Subsequent Reactions of Organometallic Derivatives

Organometallic derivatives of this compound, such as organolithium and organomagnesium (Grignard) reagents, can be prepared via metal-halogen exchange or oxidative insertion of a metal into the C-I bond. These derivatives serve as potent nucleophiles and are valuable precursors for a variety of coupling reactions. lamission.edu

One of the most important applications of these organometallic intermediates is in transition-metal-catalyzed cross-coupling reactions. For instance, the organometallic derivative can undergo transmetalation with a suitable metal salt, such as zinc chloride or boronic esters, to participate in reactions like Negishi or Suzuki-Miyaura coupling. openstax.orglibretexts.orgharvard.edu In a typical Suzuki-Miyaura reaction, the organoboron derivative of this compound would react with an organic halide in the presence of a palladium catalyst. The catalytic cycle involves oxidative addition of the halide to the Pd(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product. libretexts.orgharvard.edu

Gilman reagents, or lithium diorganocuprates, prepared from the corresponding organolithium precursor, are also effective for coupling reactions. openstax.orglibretexts.org These reagents can react with a variety of organic halides to form new C-C bonds, allowing for the introduction of alkyl, vinyl, or aryl groups at the 2-position of the phenoxy ring. openstax.orglibretexts.org

The table below summarizes potential cross-coupling reactions for organometallic derivatives of the title compound.

| Reaction Name | Organometallic Reagent | Coupling Partner (R-X) | Catalyst | General Product |

| Suzuki-Miyaura | Arylboronic acid/ester | Aryl/Vinyl Halide/Triflate | Pd(0) complex | Biaryl or Styrenyl derivative |

| Stille | Organostannane | Aryl/Vinyl Halide/Triflate | Pd(0) complex | Biaryl or Styrenyl derivative |

| Negishi | Organozinc | Aryl/Vinyl/Alkyl Halide | Pd(0) or Ni(0) complex | Substituted benzene derivative |

| Gilman | Lithium Diorganocuprate | Alkyl/Aryl/Vinyl Halide | None (Stoichiometric) | Substituted benzene derivative |

Radical Reactions Involving the Iodo Groupacs.org

The weak C-I bond in this compound makes it a prime candidate for radical reactions. Homolytic cleavage of this bond, often initiated by radical initiators, light, or heat, generates an aryl radical that can participate in various subsequent transformations.

The aryl radical generated from this compound can undergo intramolecular cyclization if a suitable radical acceptor is present within the molecule. The flexible iodoethoxy side chain could potentially enable such a reaction, although the formation of a seven-membered ring via direct attack on the ether oxygen or adjacent carbon would be kinetically challenging. A more plausible pathway might involve a prior rearrangement or fragmentation of the side chain under radical conditions, though such complex pathways are speculative without specific experimental evidence. Generally, radical cyclizations are more efficient when forming five- or six-membered rings.

Atom Transfer Radical Addition (ATRA) is a powerful method for forming both a carbon-carbon and a carbon-halogen bond in a single, atom-economical step. nih.gov In the context of this compound, the aryl radical, generated by a suitable initiator, can add to an alkene or alkyne. This addition creates a new alkyl or vinyl radical, which then abstracts the iodine atom from another molecule of the starting material, propagating a radical chain reaction and yielding the final addition product. nih.gov

Photoredox catalysis has emerged as a mild and efficient way to initiate ATRA reactions. nih.gov An iridium or ruthenium-based photocatalyst can mediate the generation of the aryl radical under visible light irradiation, which then participates in the ATRA cascade. nih.gov Stereodivergent ATRA methods have also been developed, particularly for additions to alkynes, allowing for selective synthesis of either E- or Z-iodoalkene products. rsc.org

The general scheme for an ATRA reaction involving this compound and an alkene is depicted below:

Initiation: Generation of the aryl radical from this compound.

Propagation Step 1: Addition of the aryl radical to the C=C double bond of an alkene.

Propagation Step 2: The newly formed radical abstracts an iodine atom from another molecule of this compound to give the product and regenerate the aryl radical.

Photochemical and Electrochemical Reactivityacs.org

Beyond thermally induced radical reactions, the C-I bond can be activated using light (photochemistry) or electric current (electrochemistry). These methods offer green and often highly selective alternatives to traditional chemical activation. nih.gov

Aryl iodides are excellent candidates for photoinduced electron transfer (PET) reactions. nih.govdntb.gov.ua Upon irradiation, often in the presence of a photosensitizer or a photocatalyst, this compound can accept an electron to form a radical anion. This radical anion is highly unstable and rapidly fragments, cleaving the C-I bond to produce an aryl radical and an iodide anion. rsc.org

This photochemically generated aryl radical can then be trapped by various radical acceptors or participate in coupling reactions. rsc.org For example, photoredox catalysis can enable the coupling of aryl radicals with a wide range of partners, including heteroarenes and boronic acids, under mild conditions. rsc.orgrsc.org The process typically involves an excited photocatalyst that reduces the aryl iodide, initiating the reaction sequence. nih.govrsc.org

| Photochemical Method | Initiation | Intermediate | Potential Transformation |

| Direct Photolysis (UV) | Homolytic C-I bond cleavage | Aryl radical | Hydrogen abstraction, dimerization |

| Photoredox Catalysis | Single Electron Transfer (SET) from excited photocatalyst | Aryl radical anion, then aryl radical | Cross-coupling, Arylation, ATRA |

| Photo-Electron/Doner-Acceptor (EDA) Complex | Excitation of EDA complex with a donor | Aryl radical | C-C cross-coupling |

Electrochemical methods provide another powerful tool for the transformation of aryl iodides. nih.gov In an electroreductive process, an electron is transferred from the cathode to this compound. Similar to PET, this generates a transient radical anion that cleaves to form an aryl radical or, upon further reduction, an aryl anion. nih.govresearchgate.net These intermediates can then react with electrophiles present in the medium, such as carbon dioxide for carboxylation, or participate in intra- or intermolecular coupling reactions. nih.govrsc.org

Conversely, electrooxidative transformations occur at the anode. While direct oxidation of the C-I bond is difficult, aryl iodides can be oxidized in the presence of suitable reagents to form highly reactive λ³-iodanes (hypervalent iodine compounds), such as diaryliodonium salts. nih.govresearchgate.net These diaryliodonium salts are excellent arylating agents and can react with a wide range of nucleophiles under transition-metal-free conditions. nih.gov This electrochemical approach offers a sustainable route to valuable hypervalent iodine reagents from simple aryl iodides. researchgate.net

Degradation Pathways and Stability Under Research Conditions

The stability of this compound is a critical consideration in its handling, storage, and application in synthetic chemistry. Degradation can be initiated by hydrolysis, heat, or light, primarily targeting the ether linkages and the carbon-iodine bond.

The structure of this compound contains two distinct ether linkages: an ethyl-aryl ether and an ethyl-alkyl ether. In general, ethers are known for their chemical stability and resistance to hydrolysis under neutral and basic conditions. However, under acidic conditions, cleavage of ether bonds can occur.

The aryl ether linkage in this compound is generally stable due to the strong bond between the sp²-hybridized aromatic carbon and the oxygen atom. Cleavage of this bond typically requires harsh conditions. In contrast, the alkyl ether linkage is more susceptible to cleavage under acidic conditions via nucleophilic substitution mechanisms (S_N1 or S_N2). Studies on similar aryl methyl ethers have shown that hydrolysis can be achieved in the presence of an acid catalyst. acs.orgnih.gov The rate of this hydrolysis is influenced by both steric and electronic factors within the molecule.

The primary iodoalkane moiety is the most susceptible to hydrolysis. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making iodoalkanes the most reactive in nucleophilic substitution reactions. savemyexams.comsavemyexams.comgoogle.com The hydrolysis of the iodoethoxy group would proceed to form 2-(2-ethoxy-phenoxy)ethanol and hydrogen iodide. The relative ease of this reaction compared to ether cleavage suggests that under mild hydrolytic conditions, the primary degradation pathway would involve the C-I bond.

Table 1: General Comparison of Bond Enthalpies Relevant to Hydrolysis

| Bond | Average Bond Enthalpy (kJ/mol) | Implication for Stability |

| C-I | 238 | Most likely site for hydrolytic cleavage. docbrown.info |

| C-O (alkyl) | 358 | More stable than C-I, but susceptible to acid-catalyzed hydrolysis. |

| C-O (aryl) | 410 | Generally stable to hydrolysis under mild conditions. |

This table presents generalized data for the functional groups present in this compound to illustrate relative bond strengths.

The thermal stability of this compound is limited by the strength of its covalent bonds. The C-I bond, being the weakest, is the most likely to undergo homolytic cleavage upon heating. The thermal decomposition of iodoalkanes is known to proceed via the formation of alkyl radicals. nih.gov For instance, the decomposition of acetyl iodide is initiated by the scission of the carbon-iodine bond. lookchem.com Therefore, the primary thermal degradation pathway for this compound is expected to involve the homolysis of the C-I bond to generate an ethoxy-substituted phenoxyethyl radical and an iodine radical.

The ether linkages are more thermally robust. The thermal decomposition of aryl alkyl ethers often requires higher temperatures and can proceed through radical mechanisms. rsc.org Studies on related compounds, such as t-alkyl N-arylcarbamates, also point to decomposition pathways that generate radical species at elevated temperatures. cdnsciencepub.com

Table 2: Predicted Onset of Thermal Decomposition for Functional Groups

| Functional Group | Predicted Decomposition Onset | Primary Decomposition Products |

| Iodoalkane | Relatively Low Temperature | Alkyl radical, Iodine radical. nih.gov |

| Alkyl Ether | Moderate Temperature | Alkyl radicals, Alkoxy radicals. |

| Aryl Ether | High Temperature | Aryl radicals, Alkoxy radicals. rsc.org |

This table provides a qualitative prediction of the thermal decomposition behavior based on the known stability of the individual functional groups.

Exposure to light, particularly in the ultraviolet (UV) range, can induce photochemical reactions in this compound. The carbon-iodine bond is known to be photolabile. The photolysis of iodoalkanes can lead to the homolytic cleavage of the C-I bond, generating an alkyl radical and an iodine atom. rsc.orgacs.org This process can initiate a cascade of radical reactions.

Aryl ethers can also undergo photoinduced rearrangements, although this often requires specific structural features or the presence of a photocatalyst. nih.gov In the absence of such factors, the primary photochemical degradation pathway for this compound is anticipated to be the cleavage of the iodoethoxy side chain. The resulting radicals can then participate in a variety of secondary reactions, such as hydrogen abstraction or dimerization.

Table 3: Summary of Potential Degradation Products

| Degradation Pathway | Key Reagent/Condition | Primary Degradation Products |

| Hydrolysis | Water, Acid/Base | 2-(2-Ethoxyphenoxy)ethanol, Hydrogen Iodide, Ethanol (B145695), 2-Iodo-1-ethoxybenzene |

| Thermal Decomposition | Heat | Ethoxy-substituted phenoxyethyl radical, Iodine radical, various recombination and fragmentation products. |

| Photochemical Decomposition | UV Light | Ethoxy-substituted phenoxyethyl radical, Iodine radical, various secondary reaction products. |

**advanced Spectroscopic Characterization and Structural Elucidation Methodologies**

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

NMR spectroscopy provides unparalleled insight into the molecular framework of "1-Ethoxy-2-(2-iodoethoxy)benzene" by probing the magnetic properties of its constituent atomic nuclei, primarily ¹H and ¹³C. The chemical environment of each nucleus dictates its resonance frequency, providing a unique fingerprint of the molecular structure.

The ¹H NMR spectrum of "this compound" is expected to exhibit distinct signals for the aromatic and aliphatic protons. The aromatic region, typically observed between δ 6.5-8.0 ppm, will show a complex pattern due to the ortho-disubstitution. libretexts.org The four aromatic protons will likely appear as a set of multiplets, with their specific chemical shifts influenced by the electron-donating ethoxy group and the electron-withdrawing iodoethoxy group.

The aliphatic protons of the two ethoxy groups will resonate at higher fields. The methylene (B1212753) protons of the ethoxy group (-OCH₂CH₃) are anticipated to appear as a quartet, coupled to the adjacent methyl protons, which in turn will be a triplet. The protons of the iodoethoxy group (-OCH₂CH₂I) will present as two distinct triplets. The methylene group attached to the oxygen will be deshielded compared to the methylene group bonded to the iodine atom.

Predicted ¹H NMR Data for this compound:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aromatic (H-3, H-4, H-5, H-6) | 6.8 - 7.3 | Multiplet | - |

| -OCH₂ CH₃ | ~ 4.1 | Quartet | ~ 7.0 |

| -OCH₂CH₃ | ~ 1.4 | Triplet | ~ 7.0 |

| -OCH₂ CH₂I | ~ 4.3 | Triplet | ~ 6.5 |

| -OCH₂CH₂ I | ~ 3.4 | Triplet | ~ 6.5 |

Note: The predicted values are based on the analysis of similar compounds and general NMR principles. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Aromatic carbons typically resonate in the δ 110-160 ppm range. libretexts.org The chemical shifts of the aromatic carbons in "this compound" will be influenced by the substituent effects of the ethoxy and iodoethoxy groups. The carbon atom directly attached to the ethoxy group (C-1) and the iodoethoxy group (C-2) will be significantly shifted. The remaining four aromatic carbons will also have distinct chemical shifts due to the asymmetrical substitution pattern. libretexts.org

In the aliphatic region, four distinct signals are expected for the ethoxy and iodoethoxy groups. The carbon of the methylene group attached to iodine will have a characteristically low chemical shift due to the heavy atom effect.

Predicted ¹³C NMR Data for this compound:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (Ar-O) | ~ 156 |

| C-2 (Ar-O) | ~ 147 |

| C-3, C-4, C-5, C-6 (Ar) | 115 - 125 |

| -OC H₂CH₃ | ~ 64 |

| -OCH₂C H₃ | ~ 15 |

| -OC H₂CH₂I | ~ 70 |

| -OCH₂C H₂I | ~ 5 |

Note: The predicted values are based on the analysis of similar compounds and general NMR principles. Actual experimental values may vary.

To unambiguously assign all ¹H and ¹³C signals and confirm the molecular structure, a suite of two-dimensional (2D) NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For "this compound," COSY would show correlations between the adjacent methylene and methyl protons of the ethoxy group, as well as between the two methylene groups of the iodoethoxy moiety. It would also help to trace the connectivity within the aromatic spin system.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is a powerful tool for assigning the carbon signals based on the already assigned proton signals. For instance, the proton signal at ~4.1 ppm would show a cross-peak with the carbon signal at ~64 ppm, confirming their direct bond in the ethoxy group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (typically 2-3 bond) correlations between protons and carbons. This experiment is crucial for establishing the connectivity between different fragments of the molecule. For example, HMBC would show a correlation from the methylene protons of the ethoxy group (-OCH₂ CH₃) to the aromatic carbon C-1, and from the methylene protons of the iodoethoxy group (-OCH₂ CH₂I) to the aromatic carbon C-2, thus confirming the substitution pattern on the benzene (B151609) ring.

The spatial arrangement of the substituents on the benzene ring and the preferred conformations of the flexible ethoxy and iodoethoxy side chains can be investigated using Nuclear Overhauser Effect (NOE) based experiments.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY detects through-space interactions between protons that are in close proximity (typically < 5 Å), regardless of whether they are connected through bonds. mdpi.com In "this compound," a NOESY experiment could reveal correlations between the protons of the ethoxy group and the adjacent aromatic proton (H-6), as well as between the protons of the iodoethoxy group and the other adjacent aromatic proton (H-3). The relative intensities of these NOE cross-peaks can provide information about the preferred rotational conformations of the ether linkages.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): For molecules of intermediate size, where the NOE might be close to zero, ROESY can be a more effective alternative for observing through-space correlations.

The ether linkages in "this compound" allow for rotation around the C-O bonds. If the rotational barrier is sufficiently high, it might be possible to observe distinct signals for different conformers at low temperatures. Dynamic NMR (DNMR) studies, where spectra are acquired over a range of temperatures, could potentially be used to determine the energy barriers for these rotational processes. However, for flexible chains like these at room temperature, fast rotation is expected, leading to averaged signals.

While solution-state NMR provides information about the molecule in a dissolved state, solid-state NMR (ssNMR) can characterize the compound in its crystalline or amorphous solid form. If "this compound" can exist in different crystalline forms (polymorphs), ssNMR would be a powerful tool to distinguish between them. Each polymorph would have a unique packing arrangement, leading to distinct chemical shifts and cross-polarization dynamics in the solid-state NMR spectra. This technique is particularly valuable for understanding the structural diversity in the solid phase.

Heteronuclear NMR (e.g., ¹²⁹Xe NMR for interactions, if applicable)

Heteronuclear NMR, particularly using a sensitive nucleus like ¹²⁹Xe, is a powerful technique for probing the void spaces and intermolecular interactions within a material. The chemical shift of ¹²⁹Xe is highly sensitive to its local environment, making it an effective probe for porous materials and host-guest systems. In the context of this compound, ¹²⁹Xe NMR could theoretically provide insights into the molecule's conformational dynamics and its ability to form inclusion complexes or self-assemble in a way that creates cavities.

However, a thorough search of scientific literature reveals no studies employing ¹²⁹Xe NMR or other heteronuclear NMR techniques for the specific analysis of this compound. Such an analysis would be novel and could elucidate unique structural or interactive properties of the compound.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, encompassing both IR and Raman techniques, is fundamental for identifying functional groups and understanding the conformational landscape of a molecule.

Characteristic Absorption Bands of Aryl Ethers and Alkyl Iodides

Based on known group frequencies, the IR and Raman spectra of this compound would be expected to exhibit characteristic bands for its constituent functional groups.

| Functional Group | Expected Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| Aryl Ether | C-O-C asymmetric stretching | 1270-1230 |

| Aryl Ether | C-O-C symmetric stretching | 1050-1010 |

| Alkyl Iodide | C-I stretching | 600-500 |

| Aromatic Ring | C-H stretching | 3100-3000 |

| Aromatic Ring | C=C stretching | 1600-1450 |

| Alkyl Chain | C-H stretching | 2980-2850 |

This table is based on general spectroscopic principles and not on experimental data for the specific compound.

Conformational Sensitivity of Vibrational Modes

The flexibility of the ethoxy and iodoethoxy side chains suggests that this compound can exist in multiple conformations. The rotational isomers (rotamers) around the C-O bonds would likely give rise to subtle shifts in the vibrational frequencies, particularly in the fingerprint region (below 1500 cm⁻¹). A detailed temperature-dependent or solvent-dependent vibrational spectroscopic study, which is currently unavailable, would be necessary to identify and assign the spectra of individual conformers.

Theoretical Vibrational Frequency Calculations

In the absence of experimental spectra, theoretical calculations using methods like Density Functional Theory (DFT) are invaluable for predicting vibrational frequencies. Such calculations for this compound would involve optimizing the geometry of different possible conformers and then computing their harmonic vibrational frequencies. A comparison of the calculated spectra for different conformers could aid in interpreting any future experimental data. However, no such computational studies have been published for this specific molecule.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Elucidation

Mass spectrometry is a critical tool for determining the molecular weight and formula of a compound and for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be essential for confirming the elemental composition of this compound. With a chemical formula of C₁₀H₁₃IO₂, the expected exact mass can be calculated with high precision.

| Ion | Calculated Exact Mass |

| [C₁₀H₁₃IO₂]⁺ | 292.0000 |

This is a theoretical value. Experimental verification is required.